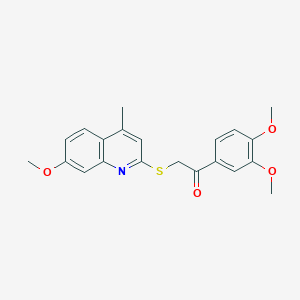
1-(3,4-Dimethoxyphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone, also known as DMQS, is a novel compound that has gained significant attention in the field of medicinal chemistry. DMQS is a sulfanyl-containing quinoline derivative that has been synthesized through a multistep process. This compound has shown promising results in preclinical studies, making it a potential candidate for further investigation.
科学的研究の応用
Synthesis and Catalytic Applications
Compounds similar to 1-(3,4-Dimethoxyphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone have been synthesized and studied for their catalytic properties. For instance, methyloxorhenium(V) complexes with bidentate ligands, including those derived from quinoline derivatives, catalyze the sulfoxidation of thioethers, showcasing their potential in oxidation reactions and catalysis (Shan, Ellern, & Espenson, 2002).
Antimicrobial and Antituberculosis Activity
Research into quinoline derivatives has also revealed their significant antimicrobial and antituberculosis potential. For example, a series of 3-heteroarylthioquinoline derivatives demonstrated promising in vitro activity against Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents (Chitra et al., 2011).
Antioxidant Properties
The antioxidant properties of compounds structurally related to 1-(3,4-Dimethoxyphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone have been explored. Bromination and subsequent reactions of related compounds have led to the synthesis of derivatives with effective antioxidant power, offering insights into the development of new antioxidants (Balaydın et al., 2010).
Cytotoxic Activity
The synthesis and evaluation of derivatives for their cytotoxic activity against cancer cell lines have been a significant area of research. Studies on compounds with structural similarities to 1-(3,4-Dimethoxyphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone have shown potent cytotoxic activities, offering pathways for the development of new anticancer agents (Kaufman et al., 2018).
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-13-9-21(22-17-11-15(24-2)6-7-16(13)17)27-12-18(23)14-5-8-19(25-3)20(10-14)26-4/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTTVVICLBCCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide](/img/structure/B2718242.png)
![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2718243.png)
![5-(Pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2718244.png)
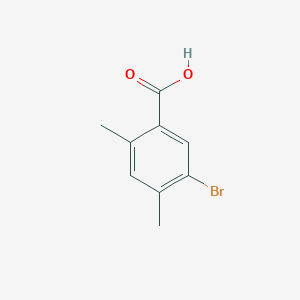
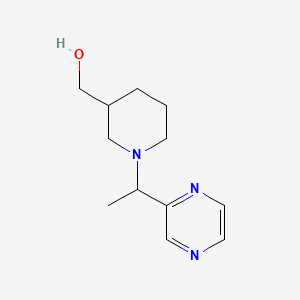
![7-(4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2718252.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)propanamide](/img/structure/B2718253.png)
![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2718255.png)
![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2718257.png)


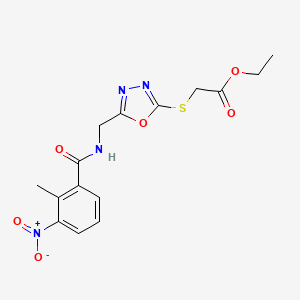
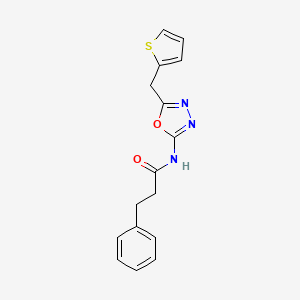
![3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2718263.png)